3-Fluoro-5-methoxyphenol
Overview
Description
3-Fluoro-5-methoxyphenol: is an aromatic compound with the molecular formula C7H7FO2 . It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fifth position on the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing 3-Fluoro-5-methoxyphenol involves the Suzuki-Miyaura coupling reaction.
Demethylation: Another method involves the demethylation of this compound using boron tribromide in dichloromethane.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-5-methoxyphenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed:
Oxidation: Quinones, oxidized phenols.
Reduction: Alcohols, reduced phenols.
Substitution: Aminophenols, thiophenols.
Scientific Research Applications
Chemistry: 3-Fluoro-5-methoxyphenol is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of various cytokines and chemokines in human airway cells, indicating its potential therapeutic applications .
Industry: this compound is used in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism by which 3-Fluoro-5-methoxyphenol exerts its effects involves the inhibition of inflammatory mediators. It has been shown to inhibit the binding of the RNA-binding protein HuR to mRNA, thereby reducing the production of cytokines and chemokines . This post-transcriptional regulation is a key pathway in its anti-inflammatory action.
Comparison with Similar Compounds
- 3-Fluoro-4-methoxyphenol
- 3-Fluoro-2-methoxyphenol
- 3-Fluoro-6-methoxyphenol
Comparison: 3-Fluoro-5-methoxyphenol is unique due to the specific positioning of the fluorine and methoxy groups on the phenol ring. This positioning influences its chemical reactivity and biological activity. Compared to other similar compounds, this compound has shown distinct anti-inflammatory properties, making it a compound of interest in medicinal chemistry .
Properties
IUPAC Name |
3-fluoro-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSGINYGAPVVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680258 | |
Record name | 3-Fluoro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850793-25-8 | |
Record name | 3-Fluoro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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